N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of the hydrogen atoms on the oxadiazole ring with the dichlorophenyl group, usually through a nucleophilic aromatic substitution reaction.
Attachment of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole, dichlorophenyl, or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the reaction pathways involved.
Scientific Research Applications
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability as a drug candidate.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It is also investigated for its potential use in agricultural chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can be compared with other similar compounds, such as:
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(furan-2-yl)acetamide: This compound features a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-yl)acetamide: This compound contains a pyridine ring, which can influence its reactivity and interactions with biological targets.
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(benzothiazol-2-yl)acetamide: The presence of a benzothiazole ring in this compound may enhance its stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-8-3-4-10(11(16)6-8)13-18-19-14(21-13)17-12(20)7-9-2-1-5-22-9/h1-6H,7H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSHYYHBDMJKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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